N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide
Description
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a synthetic small molecule characterized by a substituted pyrrole core. Key structural features include:
- 1-cyclopentyl group: Enhances lipophilicity and steric bulk.
- 4,5-dimethyl substituents: Improve metabolic stability by reducing oxidative susceptibility.
- Furan-2-carboxamide moiety: Provides hydrogen-bonding capacity via the amide and aromatic oxygen.
While the provided evidence lacks direct data on this compound, its structural analogs (e.g., tetrahydrofuran carboxamide derivatives) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4S/c1-15-10-12-19(13-11-15)30(27,28)21-16(2)17(3)25(18-7-4-5-8-18)22(21)24-23(26)20-9-6-14-29-20/h6,9-14,18H,4-5,7-8H2,1-3H3,(H,24,26) |
InChI Key |
RTXZADOFMSVRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C3CCCC3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with a suitable electrophile.
Formation of the Furan Carboxamide: The final step involves the formation of the furan carboxamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and functional groups make it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of sulfonyl and furan groups on biological systems.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan carboxamide moiety may also interact with nucleic acids or other biomolecules, affecting their activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with three structural analogs, highlighting variations in substituents and hypothesized effects:
Research Findings and Inferences
- Lipophilicity : The cyclopentyl group in the target compound likely increases LogP compared to smaller alkyl groups (e.g., isopropyl in Compound C), enhancing membrane permeability but possibly reducing aqueous solubility.
- Sulfonyl Group Effects: The 4-methylphenylsulfonyl (tosyl) group may improve metabolic stability over non-methylated sulfonyl groups by sterically hindering enzymatic degradation .
- Carboxamide Variations : The furan-2-carboxamide’s aromatic oxygen could facilitate hydrogen bonding with target proteins, whereas the tetrahydrofuran analog (Compound B) may exhibit weaker interactions due to reduced π-electron density .
Biological Activity
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1010928-76-3 |
| IUPAC Name | This compound |
The structure features a pyrrole ring, a cyclopentyl group, and a sulfonamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the furan carboxamide moiety may interact with nucleic acids or other biomolecules, affecting their activity.
Potential Mechanisms Include:
- Protein Inhibition : The sulfonamide group may inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
- Nucleic Acid Interaction : The furan moiety may bind to DNA or RNA, influencing gene expression or replication.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that related pyrrole derivatives can suppress cell growth and enhance apoptosis in tumor cells .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. Sulfonamide-containing compounds have been evaluated for their ability to inhibit COX enzymes, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies and Research Findings
- Cell Culture Studies : In vitro studies demonstrated that derivatives of the compound increased cell-specific productivity in monoclonal antibody production while maintaining cell viability. This suggests a dual role in enhancing therapeutic production while potentially modulating cellular metabolism .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key functional groups that enhance biological activity. For example, the presence of the dimethylpyrrole structure significantly contributes to the compound's efficacy against cancer cells.
- Comparative Analysis : When compared to other sulfonamide derivatives, this compound exhibited superior inhibition of COX enzymes in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
